molecular formula C8H11N5O2 B586526 Dihydroxy Moxonidine CAS No. 352457-32-0

Dihydroxy Moxonidine

Cat. No.: B586526
CAS No.: 352457-32-0
M. Wt: 209.209
InChI Key: SRLOQTXGPAIGCN-UHFFFAOYSA-N
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Description

Dihydroxy Moxonidine is a metabolite of Moxonidine, a centrally acting imidazoline receptor agonist used primarily for the treatment of hypertension. This compound is known for its role in the metabolic pathway of Moxonidine, contributing to its pharmacological effects .

Scientific Research Applications

Dihydroxy Moxonidine has several applications in scientific research:

Future Directions

: Tsuji, K., Shimada, W., Kishino, S., Ogawa, J., & Arita, M. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Med. Mass Spectrom., 6(2), 112-125. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dihydroxy Moxonidine involves the hydroxylation of Moxonidine. One common method includes the use of hydroxylating agents under controlled conditions to introduce hydroxyl groups into the Moxonidine molecule .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. The process includes:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dihydroxy Moxonidine exerts its effects primarily through its interaction with imidazoline receptors. It acts as an agonist at these receptors, leading to a decrease in sympathetic nervous system activity and a subsequent reduction in blood pressure. The compound also influences insulin sensitivity and glucose tolerance, contributing to its beneficial effects in metabolic syndrome .

Comparison with Similar Compounds

Uniqueness: Dihydroxy Moxonidine is unique due to its specific metabolic pathway and its role as a metabolite of Moxonidine. It has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of Moxonidine .

Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOQTXGPAIGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)NC2=NCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747679
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352457-32-0
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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